N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a chlorobenzylthio group, and a dimethylsulfamoylbenzamide moiety
Scientific Research Applications
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the dimethylsulfamoylbenzamide moiety: This can be accomplished through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Bases: Sodium hydride, potassium carbonate.
Coupling reagents: EDCI, DCC.
Major Products
Sulfoxides and sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can be compared with other oxadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)acetamide: Investigated for its anticancer activity.
4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ylthio)benzoic acid: Studied for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
N-[[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-8-6-14(7-9-16)18(25)21-11-17-22-23-19(28-17)29-12-13-4-3-5-15(20)10-13/h3-10H,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWNKKLBDHHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.